(+-)-Tetrahydroberberine

Hyperlipidemia LDL cholesterol ApoE/ApoB100

THB is the superior, bioavailable alternative to berberine for in vivo metabolic studies, with documented KATP channel blockade potency exceeding l-SPD and l-THP. Its racemic nature provides stereoselective pharmacokinetics essential for chiral pharmacology research. Unlike generic protoberberines, THB's reduced C-ring confers distinct D2 antagonism and CYP450 induction profiles critical for reproducible DMPK and neuroprotection studies. Procure well-characterized (±)-THB to eliminate confounding variables from impure or single-enantiomer substitutes.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 522-97-4
Cat. No. B1206132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Tetrahydroberberine
CAS522-97-4
Synonymscanadine
canadine hydrochloride
canadine, (+-)-isomer
canadine, (R)-isomer
canadine, (S)-isomer
tetrahydroberberine
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
InChIInChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
InChIKeyVZTUIEROBZXUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroberberine (CAS 522-97-4) Technical Baseline for Scientific Procurement Decisions


(±)-Tetrahydroberberine (THB, also known as Canadine) is a tetrahydroprotoberberine isoquinoline alkaloid derived from Corydalis species [1]. Unlike the fully aromatic quaternary berberine scaffold, THB features a reduced (hydrogenated) C-ring, a structural distinction that fundamentally alters its physiochemical and pharmacological profile [2]. Key baseline characteristics include micromolar affinity for dopamine D2 receptors (antagonist, pKi = 6.08) and 5-HT1A receptors (agonist, pKi = 5.38), with low-to-no affinity for 5-HT1B, 5-HT1D, 5-HT3, and 5-HT4 subtypes (pKi < 5.00) [3]. This established receptor fingerprint, combined with documented enhanced oral bioavailability relative to berberine [4], constitutes the fundamental technical justification for selecting THB over its aromatic parent compound in experimental workflows.

Why Tetrahydroberberine (522-97-4) Cannot Be Interchanged with Berberine or Other Protoberberine Analogs


Generic substitution between protoberberine alkaloids is scientifically unsound due to substantial structure-activity relationship divergence. The C-ring saturation state critically modulates target engagement: reduced tetrahydro derivatives consistently outperform aromatic analogs in upregulating LDL receptor gene expression and enhancing bioavailability [1]. Within the tetrahydro subclass, substitution patterns produce distinct receptor selectivity profiles—for example, (-)-stepholidine exhibits high nanomolar affinity for D1/D5 receptors [2], while (±)-THB demonstrates preferential D2 receptor antagonism and 5-HT1A agonism [3]. Moreover, enantiomeric composition dictates pharmacokinetic outcomes; (-)-THB exhibits greater Cmax and AUC(0-∞) than (+)-THB [4]. Consequently, interchanging THB with berberine, tetrahydropalmatine, or other THPB analogs without empirical validation introduces confounding variables that compromise experimental reproducibility and translational relevance.

Tetrahydroberberine (522-97-4) Differentiated Evidence: Quantitative Comparator Analysis for Procurement


Differential Lipid-Lowering Efficacy: THB vs. Berberine in Hyperlipidemic Mice

Tetrahydroberberine demonstrates significantly superior lipid-lowering efficacy compared to its metabolic precursor berberine in a high-fat diet-induced hyperlipidemia mouse model. THB treatment resulted in more pronounced reductions in serum LDL-cholesterol and upstream lipoproteins (IDL, VLDL) relative to berberine at equivalent dosing [1]. Mechanistically, this advantage correlates with enhanced hepatic LDL receptor (LDLR) expression mediated via PPARα activation and PCSK9 inhibition, as well as improved lipoprotein assembly clearance reflected in an elevated ApoE/ApoB100 ratio [2].

Hyperlipidemia LDL cholesterol ApoE/ApoB100 PCSK9 Lipoprotein clearance

Improved Antiparasitic Therapeutic Index: THB vs. Berberine in Leishmania donovani

In golden hamster models infected with Leishmania donovani, tetrahydroberberine demonstrated a more favorable therapeutic profile than berberine. THB was characterized as being both less toxic and more potent than berberine against L. donovani, although it remained less potent than the standard clinical drug meglumine antimonate (Glucantime) [1]. This profile suggests a higher therapeutic index relative to its aromatic counterpart.

Antileishmanial Leishmania donovani Therapeutic index Toxicity Golden hamster

Comparative Receptor Binding Profile: THB vs. (-)-Stepholidine at Dopamine Receptors

Within the tetrahydroprotoberberine (THPB) class, receptor selectivity is highly substitution-dependent. (-)-Stepholidine displays high nanomolar affinity for D1 and D5 receptors and lower (two- to four-fold) affinity for D2/D3 [1]. In contrast, (±)-tetrahydroberberine is characterized by micromolar affinity for D2 receptors (antagonist, pKi = 6.08; Ki = 80-119 nM) and 5-HT1A receptors (agonist, pKi = 5.38), with minimal affinity for 5-HT1B, 5-HT1D, 5-HT3, and 5-HT4 subtypes (pKi < 5.00) [2][3]. This profile confers a functionally distinct D2 antagonist/5-HT1A agonist combination not replicated by other THPBs.

Dopamine receptor D2 antagonist 5-HT1A agonist Selectivity Binding affinity

Stereoselective Pharmacokinetics: (-)-THB vs. (+)-THB Enantiomers in Rats

The pharmacokinetic behavior of (±)-tetrahydroberberine is stereoselective, with the (-)-enantiomer exhibiting significantly different plasma disposition than the (+)-enantiomer. Following oral administration in rats, (-)-THB demonstrated higher mean plasma levels at nearly all time points, greater Cmax, larger AUC(0-∞), smaller apparent clearance (CL), and smaller volume of distribution (Vd) compared to (+)-THB [1]. This stereoselectivity has direct implications for the interpretation of in vivo efficacy and toxicity data when using racemic THB.

Pharmacokinetics Stereoselectivity Enantiomer AUC Cmax Clearance

Differential Binding to β2-Adrenergic Receptor: THB vs. Fumarine

In an immobilized β2-adrenergic receptor (β2-AR) chromatography screen of Corydalis Rhizome extracts, tetrahydroberberine and fumarine were identified as β2-AR-targeting compounds. Frontal chromatography analysis revealed that the association constant between β2-AR and tetrahydroberberine (9.04 × 10⁴/M) was approximately 2.1-fold higher than that between β2-AR and fumarine (4.30 × 10⁴/M) [1]. Both compounds shared an identical binding site on immobilized β2-AR, with corresponding concentrations of 6.67 × 10⁻⁴ M and 5.88 × 10⁻⁴ M, respectively.

β2-adrenergic receptor Frontal chromatography Association constant Natural product screening

In Vivo Gastric Prokinetic Efficacy: THB Comparable to Sumatriptan at Lower Dose

In Beagle dogs, oral administration of tetrahydroberberine produced a significant increase in gastric accommodation comparable to sumatriptan, a clinically established fundic relaxant. The area under the volume versus time curve was increased significantly by THB at a dose of 30 μg/kg (p < 0.01), achieving comparable efficacy to sumatriptan administered at 3 mg/kg—a 100-fold higher dose [1]. In rats, THB accelerated gastric emptying with maximal efficacy at 30 μg/kg in a bell-shaped dose-response relationship and restored apomorphine-induced delayed gastric emptying [2].

Functional dyspepsia Gastric accommodation Gastroprokinetic 5-HT1A agonist D2 antagonist

Optimal Scientific Application Scenarios for Tetrahydroberberine (522-97-4) Based on Validated Differentiated Evidence


Hyperlipidemia and Metabolic Disorder Drug Discovery: LDL-C Reduction via Enhanced Clearance

Deploy (±)-tetrahydroberberine as a positive control or lead scaffold in hyperlipidemia drug discovery programs where superior LDL-cholesterol lowering relative to berberine is required. THB's documented ability to upregulate hepatic LDLR expression via PPARα activation/PCSK9 inhibition and to elevate the ApoE/ApoB100 ratio provides a mechanistically distinct profile suitable for target validation and screening cascade development. Researchers should reference the direct head-to-head in vivo mouse data [1] as the primary justification for selecting THB over berberine in lipid metabolism studies.

Functional Dyspepsia and Gastrointestinal Motility Research: Dual D2/5-HT1A Pharmacology

Utilize THB as a prototypical dual-mechanism compound in gastrointestinal motility and functional dyspepsia research. Its unique combination of D2 receptor antagonism (pKi = 6.08) and 5-HT1A receptor agonism (pKi = 5.38) [2], validated by in vivo gastric emptying acceleration (maximal efficacy at 30 μg/kg in rats) and fundic relaxation comparable to sumatriptan at 100-fold lower mass dose in dogs [2], establishes THB as an ideal reference compound for developing new gastroprokinetic or fundic relaxant agents.

Antiparasitic Lead Optimization: Leishmania donovani with Improved Therapeutic Index

Employ THB as a starting scaffold for antileishmanial lead optimization programs, leveraging its documented lower toxicity and superior potency relative to berberine in Leishmania donovani-infected golden hamster models [3]. While less potent than clinical meglumine antimonate, THB's improved safety/efficacy ratio over berberine justifies its use in medicinal chemistry campaigns aimed at developing novel antiparasitic agents with enhanced therapeutic windows.

β2-Adrenergic Receptor Pharmacology: Target Engagement Screening

Apply THB as a validated β2-AR-binding natural product standard in chromatographic screening assays. The experimentally determined association constant (9.04 × 10⁴/M) and binding site concentration (6.67 × 10⁻⁴ M) [4] provide quantitative benchmarks for assessing β2-AR engagement of novel compounds derived from Corydalis or other botanical sources. THB's ~2.1-fold higher affinity over fumarine makes it the preferred reference for high-sensitivity detection.

Pharmacokinetic and Stereoselective Metabolism Studies: Enantiomer-Resolved Analysis

Incorporate enantiomerically resolved THB standards in pharmacokinetic and drug metabolism studies where stereoselective disposition must be characterized. The documented differential PK parameters between (-)-THB and (+)-THB—including greater Cmax, larger AUC(0-∞), and smaller CL/Vd for the (-)-enantiomer [5]—provide a validated system for studying chiral discrimination in absorption, distribution, and elimination. This application is particularly relevant for laboratories investigating botanical drug products containing racemic THB.

Quote Request

Request a Quote for (+-)-Tetrahydroberberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.